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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 2-PMDQ at the Alpha-1 Adrenergic Receptor

Introduction: The Alpha-1 Adrenergic Receptor and the Benzodioxane Antagonists The alpha-1 (α₁) adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily, integral to the regulation of the sym...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Alpha-1 Adrenergic Receptor and the Benzodioxane Antagonists

The alpha-1 (α₁) adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily, integral to the regulation of the sympathetic nervous system.[1] These receptors are activated by the endogenous catecholamines, norepinephrine and epinephrine, to mediate a wide array of physiological functions, most notably the contraction of smooth muscle.[1][2] The α₁-adrenergic receptor family is comprised of three distinct subtypes: α₁ₐ, α₁ₑ, and α₁ₒ.[3] While all three subtypes are activated by the same endogenous ligands, their differential tissue distribution and subtle differences in signaling lead to distinct physiological roles, making subtype-selective ligands invaluable tools for both research and therapeutic development.[4]

One such class of ligands is the benzodioxanes, a versatile chemical scaffold that has been extensively utilized in the design of α₁-adrenergic receptor antagonists.[5] Within this class, 2-(Piperidin-2-ylmethyl)-1,4-benzodioxane (2-PMDQ) has been characterized as a notable antagonist. This guide will provide an in-depth technical overview of the mechanism of action of 2-PMDQ, focusing on its binding characteristics to the α₁-adrenergic receptor subtypes, its impact on downstream signaling pathways, and the validated experimental protocols used to elucidate these properties.

Binding Affinity Profile of 2-PMDQ: A Quantitative Analysis

The initial and defining interaction of any ligand with its receptor is its binding affinity, a measure of the strength of the interaction. For 2-PMDQ, these properties have been meticulously quantified using competitive radioligand binding assays, a cornerstone technique in receptor pharmacology.

Causality in Experimental Design: Competitive Radioligand Binding

The rationale for employing a competitive binding assay is to determine the affinity (expressed as the inhibition constant, Kᵢ) of an unlabeled compound (the "competitor," in this case, 2-PMDQ) by measuring its ability to displace a radiolabeled ligand with known high affinity and specificity for the target receptor. In the study of α₁-adrenergic receptors, [³H]-prazosin is a commonly used radioligand. The experiment is designed as a self-validating system: by incubating a constant concentration of receptor preparation and [³H]-prazosin with increasing concentrations of 2-PMDQ, a competition curve is generated. The concentration of 2-PMDQ that displaces 50% of the radioligand (the IC₅₀ value) is determined, which is then converted to the Kᵢ value using the Cheng-Prusoff equation, correcting for the concentration and affinity of the radioligand. This approach provides a robust and reproducible measure of the ligand's affinity for the receptor in its resting state.

Quantitative Binding Data for 2-PMDQ

The binding affinities of 2-PMDQ for the human α₁ₐ, α₁ₑ, and α₁ₒ adrenergic receptor subtypes have been determined and are summarized below. The data are presented as the negative logarithm of the dissociation constant (Log Kᵢ), where a higher value indicates a stronger binding affinity.

Receptor SubtypeLog Kᵢ (M)
α₁ₐ -5.99 ± 0.03
α₁ₑ -6.76 ± 0.03
α₁ₒ Two-site model

Data sourced from The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors.

These data reveal that 2-PMDQ exhibits a higher affinity for the α₁ₑ subtype compared to the α₁ₐ subtype. The binding to the α₁ₒ subtype was best described by a two-site model, suggesting a more complex interaction that may involve different affinity states of the receptor or interactions with receptor dimers.

Mechanism of Action: Competitive Antagonism and Inhibition of Gq/11 Signaling

Based on its characterization in studies of α₁-adrenoceptor antagonists, 2-PMDQ functions as a competitive antagonist .[1] This mechanism implies that 2-PMDQ binds to the same orthosteric site on the α₁-adrenergic receptor as the endogenous agonists norepinephrine and epinephrine. However, unlike agonists, the binding of 2-PMDQ does not induce the conformational change in the receptor necessary for activation and subsequent signaling. Instead, it occupies the binding site, thereby physically blocking agonists from binding and eliciting a cellular response.

The Canonical α₁-Adrenergic Signaling Pathway

Activation of α₁-adrenergic receptors by an agonist initiates a well-defined signaling cascade through the heterotrimeric G protein, Gq/11.[4] This pathway is a critical component of many physiological processes, including smooth muscle contraction. The key steps are as follows:

  • Agonist Binding and Receptor Activation: Norepinephrine or epinephrine binds to the α₁-adrenergic receptor.

  • Gq/11 Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates phospholipase C.

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG at the membrane synergistically activate Protein Kinase C, which then phosphorylates numerous downstream targets to effect a cellular response.

As a competitive antagonist, 2-PMDQ effectively halts this cascade at its inception by preventing agonist binding.

Visualization of the Inhibited Signaling Pathway

The following diagram illustrates the Gq/11 signaling pathway and the inhibitory action of 2-PMDQ.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum a1AR α1-Adrenergic Receptor Gq Gq/11 Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Phosphorylates Targets Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Ca_Store->Ca Release Agonist Agonist (Norepinephrine) Agonist->a1AR Binds & Activates PMDQ 2-PMDQ (Antagonist) PMDQ->a1AR Binds & Blocks

Caption: The α₁-adrenergic receptor signaling pathway via Gq/11, and its inhibition by 2-PMDQ.

Experimental Protocols for Characterization

To provide a comprehensive understanding of 2-PMDQ's mechanism of action, two primary experimental workflows are essential: a radioligand binding assay to determine affinity and a calcium mobilization assay to confirm functional antagonism.

Protocol 1: Competitive Radioligand Binding Assay

This protocol details the steps to determine the binding affinity (Kᵢ) of 2-PMDQ for a specific α₁-adrenergic receptor subtype expressed in a cell line (e.g., HEK293 cells).

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the desired human α₁-adrenergic receptor subtype (α₁ₐ, α₁ₑ, or α₁ₒ).

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Perform differential centrifugation to isolate a crude membrane fraction.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a constant concentration of [³H]-prazosin (typically near its Kₑ value), and the cell membrane preparation.

    • Add increasing concentrations of 2-PMDQ (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Include wells for "total binding" (no 2-PMDQ) and "non-specific binding" (a high concentration of a non-labeled antagonist, like phentolamine, to saturate all receptors).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter mat and measure the radioactivity in each well using a scintillation counter.

    • Subtract non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the logarithm of the 2-PMDQ concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of [³H]-prazosin and Kₑ is its dissociation constant.

Workflow Visualization:

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Culture cells expressing α1-AR subtype P2 Prepare cell membranes P1->P2 A1 Mix membranes, [³H]-prazosin, and varying [2-PMDQ] P2->A1 A2 Incubate to equilibrium A1->A2 A3 Filter and wash A2->A3 D1 Measure radioactivity A3->D1 D2 Calculate specific binding D1->D2 D3 Plot competition curve & find IC₅₀ D2->D3 D4 Calculate Kᵢ using Cheng-Prusoff D3->D4

Caption: Workflow for determining the binding affinity of 2-PMDQ via a competitive radioligand assay.

Protocol 2: Calcium Mobilization Assay

This protocol details the steps to measure the functional antagonist activity of 2-PMDQ by assessing its ability to block agonist-induced intracellular calcium mobilization.

Step-by-Step Methodology:

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the α₁-adrenergic receptor subtype of interest in a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution. The dye will enter the cells and be cleaved into its active, calcium-sensitive form.

    • Incubate to allow for complete dye loading and de-esterification.

  • Assay Execution:

    • Wash the cells to remove excess extracellular dye.

    • Place the plate into a fluorescence plate reader capable of kinetic reads (e.g., a FLIPR or FlexStation).

    • Add varying concentrations of 2-PMDQ to the wells and incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of an α₁-adrenergic agonist (e.g., phenylephrine, at its EC₈₀ concentration) to all wells to stimulate the receptor.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Acquisition and Analysis:

    • The fluorescence signal will increase rapidly upon agonist addition in wells with no or low concentrations of 2-PMDQ, indicating a rise in intracellular calcium.

    • The peak fluorescence response will be attenuated in the presence of increasing concentrations of 2-PMDQ.

    • Plot the peak fluorescence response as a function of the logarithm of the 2-PMDQ concentration.

    • Fit the data to a suitable inhibitory dose-response curve to determine the IC₅₀ value, which represents the concentration of 2-PMDQ that inhibits 50% of the agonist-induced response.

    • To determine if the antagonism is competitive, a Schild analysis can be performed by generating agonist dose-response curves in the presence of several fixed concentrations of 2-PMDQ. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.[6][7]

Workflow Visualization:

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Plate cells expressing α1-AR subtype P2 Load cells with Ca²⁺-sensitive dye P1->P2 A1 Incubate with varying [2-PMDQ] P2->A1 A2 Measure baseline fluorescence A1->A2 A3 Add agonist (e.g., Phenylephrine) A2->A3 A4 Record fluorescence over time A3->A4 D1 Determine peak fluorescence response A4->D1 D2 Plot dose-response curve D1->D2 D3 Calculate IC₅₀ value D2->D3 D4 (Optional) Perform Schild analysis D3->D4

Caption: Workflow for determining the functional antagonist potency of 2-PMDQ via a calcium mobilization assay.

Conclusion

2-PMDQ acts as a competitive antagonist at α₁-adrenergic receptors, with a preferential binding affinity for the α₁ₑ subtype. Its mechanism of action is to occupy the orthosteric binding pocket of the receptor, thereby preventing the binding of endogenous catecholamines and inhibiting the canonical Gq/11-mediated signaling cascade that leads to intracellular calcium mobilization. The characterization of its binding affinity and functional antagonism is reliably achieved through standard pharmacological techniques, namely competitive radioligand binding assays and calcium mobilization assays. This detailed understanding of 2-PMDQ's mechanism of action solidifies its role as a valuable tool for researchers investigating the nuanced physiology and pharmacology of the α₁-adrenergic receptor system.

References

  • Alpha-1 Adrenergic Receptors - YouTube. (2019, October 21). Retrieved from [Link]

  • Alpha Adrenergic Receptors: Alpha-1 & Alpha-2 - YouTube. (2022, April 30). Retrieved from [Link]

  • Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf. (2018, January 8). Retrieved from [Link]

  • Alpha-1 adrenergic blockers: Nursing Pharmacology - YouTube. (2025, August 19). Retrieved from [Link]

  • Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki. Retrieved from [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Retrieved from [Link]

  • Furchgott, R. F. (1972). The classification of adrenoceptors (adrenergic receptors). An evaluation from the standpoint of receptor theory. Handbook of Experimental Pharmacology, 33, 283-335.
  • Mackay, D. (1982). The mathematics of drug-receptor interactions. Journal of Pharmacy and Pharmacology, 34(1), 265-272.
  • Proudman, R., & Baker, J. G. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology Research & Perspectives, 8(4), e00622. Retrieved from [Link]

  • Tan, C. Y., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1289-1295. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 2-PMDQ Stock Solutions

Executive Summary 2-PMDQ (2-((4-phenylpiperazin-1-yl)methyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one) is a potent and selective -adrenoceptor antagonist utilized in cardiovascular and pharmacological research. Crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-PMDQ (2-((4-phenylpiperazin-1-yl)methyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one) is a potent and selective


-adrenoceptor antagonist  utilized in cardiovascular and pharmacological research.

Critical Technical Note: Unlike many small molecules in drug discovery libraries, 2-PMDQ (Free Base) exhibits negligible solubility in Dimethyl Sulfoxide (DMSO) . Standard protocols attempting to dissolve this compound in DMSO at typical stock concentrations (10 mM – 100 mM) often result in precipitation, inaccurate dosing, and experimental variability.

This guide details the correct solubilization strategy using Ethanol as the primary solvent and outlines the limitations and specific handling requirements if DMSO must be used for specific assay compatibility reasons.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physicochemical nature of 2-PMDQ is prerequisite to successful solution preparation. The quinazoline core contributes to its rigidity and hydrophobicity.

PropertySpecification
Chemical Name 2-((4-phenylpiperazin-1-yl)methyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one
CAS Number 139047-55-5
Molecular Weight 361.44 g/mol
Formula C

H

N

O
Target

-Adrenergic Receptor (Antagonist)
Solubility (DMSO) Insoluble (or < 1 mg/mL)
Solubility (Ethanol) Soluble (typically up to 25 mM)
Appearance Solid powder (White to off-white)

Critical Solubility Assessment (The DMSO Problem)

Most laboratory workflows default to DMSO for stock preparation. However, for 2-PMDQ, this is a high-risk approach .

  • Mechanism of Insolubility: The crystal lattice energy of the 2-PMDQ free base, combined with the planar quinazoline ring stacking, resists disruption by the polar aprotic solvent DMSO.

  • Consequences of Forced DMSO Dissolution:

    • Micro-precipitation: The solution may appear clear but contain micro-crystals that clog liquid handlers or settle during cell culture incubation.

    • Concentration Error: If filtered, the actual concentration will be significantly lower than calculated.

Decision Matrix: Solvent Selection

Before proceeding, evaluate your assay tolerance:

SolventSelection Start Start: 2-PMDQ Preparation CheckForm Check Compound Form Start->CheckForm IsSalt Is it a Salt (e.g., HCl)? CheckForm->IsSalt SaltYes Yes (Salt Form) IsSalt->SaltYes Yes SaltNo No (Free Base - CAS 139047-55-5) IsSalt->SaltNo No DMSOPossible DMSO Likely Viable (Test Solubility) SaltYes->DMSOPossible EthanolReq Ethanol REQUIRED (DMSO Insoluble) SaltNo->EthanolReq AssayCheck Does Assay Tolerate Ethanol? EthanolReq->AssayCheck ProceedEtOH Proceed with Protocol A (Ethanol Stock) AssayCheck->ProceedEtOH Yes EmergencyDMSO Proceed with Protocol B (Modified DMSO - High Risk) AssayCheck->EmergencyDMSO No

Figure 1: Decision matrix for solvent selection. Note that the standard commercial form (CAS 139047-55-5) is the Free Base and requires Ethanol.

Protocol A: Preparation in Ethanol (Recommended)

This is the standard operating procedure (SOP) for generating stable, accurate stock solutions of 2-PMDQ.

Materials
  • 2-PMDQ Solid (Store at -20°C, desiccated).[1][2]

  • Absolute Ethanol (Molecular Biology Grade, ≥99.5%).

  • Glass vials (Borosilicate) with Teflon-lined caps. Avoid polystyrene.

  • Vortex mixer.

  • Ultrasonic bath (optional).[2]

Step-by-Step Procedure
  • Equilibration: Remove the 2-PMDQ vial from the freezer and allow it to equilibrate to room temperature (approx. 15–20 mins) before opening. This prevents water condensation from contaminating the hygroscopic powder.

  • Weighing: Weigh the desired amount of 2-PMDQ.

    • Example: To prepare 1 mL of 10 mM stock :

    • MW = 361.45 g/mol .

    • Target Mass = 3.61 mg.

  • Solvent Addition: Add the calculated volume of Absolute Ethanol.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • The solution should become clear and colorless.

    • Troubleshooting: If particles persist, warm the solution to 37°C in a water bath for 2–5 minutes, then vortex again.

  • Inspection: Invert the vial and inspect under a bright light source. Ensure no floating crystals remain.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Store at -80°C (stable for ~6 months) or -20°C (stable for ~1 month).

    • Note: Ethanol evaporates rapidly. Ensure caps are sealed tightly (Parafilm recommended).

Protocol B: Preparation in DMSO (Troubleshooting/Emergency)

WARNING: Use this protocol only if your experimental design strictly prohibits Ethanol (e.g., certain enzymatic assays sensitive to alcohols). This method attempts to force solubility and may not achieve concentrations >5 mM.

The "Acid-Assist" Modification

Since 2-PMDQ is a base (containing piperazine and quinazoline nitrogens), its solubility in DMSO can be theoretically improved by protonation, although this changes the species to a salt form in situ.

Procedure
  • Calculate Lower Concentration: Aim for a stock concentration of 1 mM to 5 mM maximum. Do not attempt 100 mM.

  • Solvent Preparation:

    • Prepare DMSO containing 1 equivalent of HCl (using 1N HCl).

    • Note: This introduces water, which can be counter-productive.

    • Alternative: Use Anhydrous DMSO and extended sonication.

  • Sonication Cycle:

    • Add Anhydrous DMSO to the powder.

    • Sonicate in a water bath at 40°C for 10–15 minutes.

    • Vortex every 5 minutes.

  • Verification: Centrifuge the stock at 10,000 x g for 5 minutes.

    • If a pellet forms, the compound is not dissolved . Do not use the supernatant for quantitative work without re-measuring concentration via HPLC/UV-Vis.

Biological Application & Dilution

When introducing the stock solution into aqueous buffers (cell culture media, assay buffer), rapid dispersion is critical to prevent "crashing out."

Dilution Workflow
  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM Ethanol stock 1:10 into a compatible intermediate solvent (e.g., 50% PEG-400 or pure Ethanol) if the final jump to water is too high.

  • Final Dilution:

    • Pipette the buffer into the tube first.

    • Add the stock solution into the buffer while vortexing gently.

    • Do not add buffer to the stock.

  • Maximum Solvent Tolerance: Ensure the final Ethanol concentration in your assay is < 0.1% (or as tolerated by your specific cell line/protein).

Biological Pathway Context

2-PMDQ acts as an antagonist at the


-Adrenergic Receptor.[1][3][4][5] Below is the signaling pathway it modulates.

SignalingPathway Agonist Agonist (e.g., Phenylephrine) Receptor α1-Adrenergic Receptor (GPCR) Agonist->Receptor Activates PMDQ 2-PMDQ (Antagonist) PMDQ->Receptor Blocks Gq Gq Protein Receptor->Gq Couples PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Response Vasoconstriction / Smooth Muscle Contraction PKC->Response

Figure 2: Mechanism of Action. 2-PMDQ competitively blocks the


-AR, preventing Gq-mediated calcium release and subsequent physiological responses.

References

  • Chern, J. W., et al. (1993). "Studies on quinazolines. 5. 2,3-dihydroimidazo[1,2-c]quinazoline derivatives: a novel class of potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents."[1][3] Journal of Medicinal Chemistry, 36(15), 2196–2207.[1]

  • APExBIO Technology. (n.d.). "2-PMDQ Product Datasheet (Cat# B6382)." APExBIO. Retrieved from (Indicates insolubility in DMSO).

  • Santa Cruz Biotechnology. (n.d.). "2-PMDQ (CAS 139047-55-5)."[1][2][6][7] SCBT. Retrieved from

  • InvivoChem. (n.d.). "2-PMDQ Product Data." InvivoChem. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving 2-PMDQ Solubility

Product Identity & Physicochemical Profile Compound Name: 2-PMDQ Chemical Name: 2-phenyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one (or similar tautomer) Target: -Adrenergic Receptor Antagonist[1] Key Physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity & Physicochemical Profile
  • Compound Name: 2-PMDQ

  • Chemical Name: 2-phenyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one (or similar tautomer)

  • Target:

    
    -Adrenergic Receptor Antagonist[1]
    
  • Key Physicochemical Property: Weak Acid / Lipophile

    • The 1,2,4-oxadiazol-5-one core acts as a bioisostere for a carboxylic acid.[2] It possesses an acidic proton at the N4 position (pKa typically ~6.0–8.0).

    • Implication: Solubility is highly pH-dependent. The compound is neutral and poorly soluble at acidic pH (pH < 6) but becomes ionized (anionic) and more soluble at basic pH (pH > 8).

Part 1: Decision Matrix (Solubility Strategy)

Use this decision tree to select the optimal solubilization method based on your experimental application.

SolubilityStrategy Start Start: What is your Application? InVitro In Vitro Assays (Cell/Enzyme) Start->InVitro InVivo In Vivo Studies (Animal Dosing) Start->InVivo StockPrep Stock Solution Storage Start->StockPrep DMSO_Check Can assay tolerate 0.1-1% DMSO? InVitro->DMSO_Check Route Route of Administration? InVivo->Route DMSO_Stock 10-50 mM in DMSO Store at -20°C StockPrep->DMSO_Stock Protocol_A Protocol A: DMSO Step-Down (Standard) DMSO_Check->Protocol_A Yes Protocol_B Protocol B: Cyclodextrin Complex (No DMSO) DMSO_Check->Protocol_B No Oral Oral (PO) Route->Oral Parenteral IV / IP / SC Route->Parenteral Protocol_C Protocol C: Lipid/Surfactant Mix (PEG400/Tween) Oral->Protocol_C Protocol_D Protocol D: pH-Adjusted Saline (pH 8.0 + HP-β-CD) Parenteral->Protocol_D

Figure 1: Decision tree for selecting the appropriate solubilization protocol for 2-PMDQ based on experimental constraints.

Part 2: Troubleshooting Guide (Q&A)
Q1: Why does 2-PMDQ precipitate immediately when I dilute my DMSO stock into cell culture media?

Diagnosis: This is the "Solvent Shock" phenomenon. Technical Explanation: 2-PMDQ is highly lipophilic. When a concentrated DMSO stock (e.g., 10 mM) is added directly to an aqueous buffer (pH 7.4), the solvent environment changes instantly from hydrophobic to hydrophilic. Since the pH of standard media (7.4) is likely near the compound's pKa, a significant fraction of the molecule remains protonated (neutral) and insoluble, leading to rapid crystallization (crash-out). Solution:

  • Pre-dilution: Dilute the DMSO stock into an intermediate solvent (like PEG400 or Ethanol) before adding to media.

  • Vortexing: Vortex the media while adding the drug solution dropwise, rather than adding the drug and then vortexing.

  • Use Protocol B (Cyclodextrins): Pre-complexing the drug with Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) shields the hydrophobic core, preventing precipitation upon dilution.
Q2: Can I adjust the pH to improve solubility?

Diagnosis: Yes, exploiting the oxadiazolone acidity is a key strategy. Technical Explanation: The 1,2,4-oxadiazol-5-one ring contains an acidic nitrogen (N-H). At pH values above its pKa (likely > 8.0), the proton is removed, creating a negatively charged anion. This anionic form is orders of magnitude more water-soluble than the neutral form. Recommendation:

  • For chemical assays : Use a buffer at pH 8.0–8.5 (e.g., Tris-HCl or Carbonate buffer) if the target protein/assay tolerates it.

  • Caution: Avoid extremely high pH (>10) for prolonged periods to prevent potential hydrolysis of the oxadiazolone ring, although this ring system is generally stable.

Q3: What is the best vehicle for in vivo (mouse/rat) dosing?

Diagnosis: Avoid 100% DMSO. Use a co-solvent or complexation system. Recommendation:

  • Intraperitoneal (IP) / Intravenous (IV): Use 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin)  in saline. This is the gold standard for lipophilic compounds as it is non-toxic and prevents phlebitis/precipitation.
    
  • Oral (PO): A mixture of 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline usually provides high solubility and bioavailability.

Part 3: Detailed Experimental Protocols
Protocol A: The "Step-Down" Dilution (For In Vitro Screening)

Best for: High-throughput screening, IC50 determination.

Materials:

  • 2-PMDQ Powder (Store at 4°C or -20°C desicated).

  • Anhydrous DMSO (Sigma-Aldrich).

  • Assay Buffer (e.g., PBS or Media).

Procedure:

  • Master Stock: Dissolve 2-PMDQ in 100% DMSO to a concentration of 10 mM . Sonicate for 5–10 minutes at 37°C to ensure complete dissolution.

    • Visual Check: Solution must be perfectly clear. If hazy, continue sonicating.

  • Intermediate Dilution (100x): Dilute the Master Stock 1:10 into 100% Ethanol or PEG400 (e.g., 10 µL Stock + 90 µL Ethanol). This creates a 1 mM working stock.

  • Final Dilution: Pipette the assay buffer into the well/tube first. While vortexing the buffer, slowly add the Intermediate Dilution to reach the final concentration (e.g., 10 µM).

    • Result: Final solvent concentration is 0.1% DMSO / 0.9% Ethanol, which is generally non-toxic to cells.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Assays sensitive to DMSO, or high-concentration needs.

Materials:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) (e.g., Kleptose® or Trappsol®).
  • Milli-Q Water.

Procedure:

  • Prepare a 40% (w/v) HP-

    
    -CD  stock solution in water. Filter sterilize (0.22 µm).
    
  • Weigh 2-PMDQ powder into a glass vial.

  • Add the 40% HP-

    
    -CD solution to the powder to achieve a target drug concentration of 1–5 mg/mL .
    
  • Agitation: Shake (200 rpm) or stir at room temperature for 24–48 hours.

    • Note: The solution may initially appear cloudy.

  • Filtration: If undissolved particles remain after 48h, filter through a 0.45 µm PVDF filter. The filtrate contains the solubilized drug-CD complex.

  • Quantification: Measure the actual concentration using UV-Vis spectrophotometry (compare against a standard curve in DMSO) before use.

Protocol C: In Vivo Formulation (PEG/Tween)

Best for: Oral gavage or IP injection in rodents.

Formulation Composition:

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline (Diluent)

Procedure:

  • Dissolve 2-PMDQ completely in the DMSO volume first.

  • Add PEG 400 and vortex vigorously.

  • Add Tween 80 and vortex. Solution should be clear.

  • Slowly add warm Saline (37°C) while vortexing.

    • Critical: If precipitation occurs upon adding saline, stop. Sonicate the mixture. If it does not re-dissolve, the concentration is too high for this vehicle. Try reducing the dose or switching to Protocol D (Cyclodextrins).

Part 4: Solubility Data Summary
Solvent / MediaEstimated SolubilityNotes
Water (pH 7.0) < 10 µM (Poor)Likely to precipitate.
PBS (pH 7.4) ~ 10–50 µMSlightly better due to partial ionization.
DMSO > 20 mMExcellent solvent for stock storage.
Ethanol > 5 mMGood intermediate solvent.
20% HP-β-CD > 1 mg/mLBest aqueous vehicle for in vivo use.
0.1 M NaOH High (Unstable?)Soluble as anion, but risk of hydrolysis.
References
  • BioCrick . 2-PMDQ Product Datasheet. Catalog No. BCC6726.[3][4] Link

  • PubChem . 1,2,4-Oxadiazol-5(4H)-one derivatives and acidity. National Library of Medicine. Link

  • Sangshetti, J. N., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Current Drug Discovery Technologies. (Discusses the chemistry and properties of the oxadiazole scaffold). Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard reference for CD solubilization). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for "Solvent Shock" and solubility protocols). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 2-PMDQ vs. Prazosin at α1-Adrenergic Receptors

Executive Summary This guide provides a rigorous technical comparison between Prazosin , the clinical and research "gold standard" α1-adrenergic receptor (α1-AR) antagonist, and 2-PMDQ (also known as AT-112), a potent sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Prazosin , the clinical and research "gold standard" α1-adrenergic receptor (α1-AR) antagonist, and 2-PMDQ (also known as AT-112), a potent synthetic imidazoquinazoline derivative.

While Prazosin remains the benchmark for high-affinity binding (


 nM), 2-PMDQ represents a distinct structural class (dihydroimidazo[1,2-c]quinazoline) that exhibits comparable functional potency (

) and a unique selectivity profile. This analysis synthesizes binding affinity data, functional potency metrics, and experimental protocols to assist researchers in selecting the appropriate ligand for α1-AR characterization.

Chemical & Mechanistic Profile

Both compounds function as competitive, orthosteric antagonists at the α1-AR, blocking the binding of endogenous catecholamines (norepinephrine/epinephrine) and preventing Gq-mediated signaling.

Structural Comparison
  • Prazosin: A piperazinyl-quinazoline derivative.[1][2][3] It features a furan ring attached to the piperazine nitrogen.

  • 2-PMDQ: A dihydroimidazo[1,2-c]quinazoline derivative.[1][2][4] Specifically, 2-[(4-phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one.[2] It replaces the furan moiety with a phenyl ring and incorporates a rigid tricyclic core.

Signaling Pathway Blockade

Activation of α1-ARs typically triggers the Gq-PLC-IP3 pathway. Both Prazosin and 2-PMDQ inhibit this cascade.

G Ligand Agonist (Norepinephrine) Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor Activates Antagonist Antagonist (Prazosin / 2-PMDQ) Antagonist->Receptor Blocks (Competitive) Gq Gq Protein (Heterotrimeric) Receptor->Gq Couples PLC Phospholipase C (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Activates Ca Ca2+ Release ER->Ca Efflux Ca->PKC Response Smooth Muscle Contraction Ca->Response PKC->Response

Figure 1: Mechanism of Action. Both ligands competitively block the α1-AR, preventing the Gq-mediated calcium mobilization cascade.

Potency & Selectivity Analysis

The following data aggregates multiple studies comparing the binding affinity (


) and functional antagonism (

) of both compounds.
Comparative Data Table
MetricPrazosin (Standard)2-PMDQ (AT-112)Interpretation
Binding Affinity (

)
0.1 – 0.5 nM 1.7 nM Prazosin has slightly higher affinity (approx. 3-10x) in radioligand binding assays.
Functional Potency (

)
9.7 – 10.1 9.82 ± 0.19 Functionally equipotent in blocking phenylephrine-induced contractions in rat aorta.
Selectivity (α1 vs α2) > 1,000-fold~560-foldBoth are highly selective for α1 over α2 (

α2 for 2-PMDQ

962 nM).
Selectivity (vs 5-HT) HighModerate2-PMDQ shows non-competitive antagonism at 5-HT receptors at high concentrations.
In Vivo (

)
~0.01 - 0.05 mg/kg0.25 mg/kgPrazosin is more potent in vivo (antihypertensive effect in rats).
Key Insights
  • Affinity vs. Efficacy: While Prazosin exhibits a tighter binding constant (

    
    ), the functional blockade (
    
    
    
    ) of 2-PMDQ is nearly identical. This suggests that once bound, 2-PMDQ is an extremely effective antagonist.
  • Structural Rigidity: The tricyclic imidazoquinazoline core of 2-PMDQ restricts conformational flexibility compared to Prazosin, which may contribute to its high selectivity profile.

  • Research Utility: Prazosin is preferred for defining the total α1-AR population due to its sub-nanomolar affinity. 2-PMDQ is an excellent tool for structure-activity relationship (SAR) studies involving the quinazoline core.

Experimental Validation Protocols

To validate these values in your own laboratory, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine


 of 2-PMDQ using 

-Prazosin as the specific radioligand.

Workflow Diagram:

Workflow Step1 Membrane Prep (Rat Brain/Heart) Step2 Incubation (45 min @ 25°C) Step1->Step2 Step3 Competition [3H]-Prazosin (0.2 nM) + 2-PMDQ (10^-10 to 10^-5 M) Step2->Step3 Step4 Filtration (Whatman GF/B) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (Cheng-Prusoff) Step5->Step6

Figure 2: Competition Binding Workflow. Ensure non-specific binding is defined using 10 µM Phentolamine.

Detailed Steps:

  • Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 15 min. Resuspend pellet.

  • Incubation: In triplicate, mix:

    • 100 µL Membrane suspension (approx. 200 µg protein).

    • 50 µL

      
      -Prazosin (Final concentration ~0.2 nM).
      
    • 50 µL 2-PMDQ (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 45 minutes at 25°C.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Calculation: Calculate

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
Protocol B: Functional Tissue Bath Assay

Objective: Determine


 via Schild Analysis in Rat Thoracic Aorta.
  • Tissue Prep: Isolate rat thoracic aorta, clean connective tissue, and cut into 3-4 mm rings. Denude endothelium if strictly measuring smooth muscle

    
     response.
    
  • Mounting: Mount rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

    
    /5% 
    
    
    
    . Resting tension: 2g.
  • Equilibration: Allow 60 min equilibration, washing every 15 min.

  • Agonist Curve: Construct a cumulative concentration-response curve (CRC) for Phenylephrine (PE). Wash out.

  • Antagonist Incubation: Incubate 2-PMDQ (e.g., 1 nM, 10 nM, 100 nM) for 30 min.

  • Re-challenge: Repeat PE CRC in the presence of antagonist.

  • Analysis: Plot Log(Dose Ratio - 1) vs. Log[Antagonist] to determine

    
    .
    

References

  • Chern, J. W., Tao, P. L., Yen, M. H., et al. (1993).[1] Studies on quinazolines.[1][4][5] 5. 2,3-dihydroimidazo[1,2-c]quinazoline derivatives: A novel class of potent and selective α1-adrenoceptor antagonists and antihypertensive agents.[1][4] Journal of Medicinal Chemistry, 36(15), 2196-2207.[1][4] Link

  • MedKoo Biosciences. (n.d.). AT-112 (2-PMDQ) Product Data.[4][6][5][7] Retrieved from MedKoo. Link

  • Cayman Chemical. (n.d.). 2-PMDQ Product Information. Retrieved from Cayman Chemical. Link

  • Graham, R. M., & Pettinger, W. A. (1979). Prazosin.[8][9][10][11] New England Journal of Medicine, 300, 232-236. (Seminal reference for Prazosin pharmacology).

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Adrenoceptors: α1-adrenoceptor.[1][4][6][5][8][12] Guide to Pharmacology. Link

Sources

Safety & Regulatory Compliance

Safety

2-PMDQ Proper Disposal Procedures: A Technical Guide

Executive Summary & Substance Identification 2-PMDQ (Chemical Name: 2-[(4-phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one) is a potent, selective -adrenoceptor antagonist used primarily in card...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Identification

2-PMDQ (Chemical Name: 2-[(4-phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one) is a potent, selective


-adrenoceptor antagonist  used primarily in cardiovascular research to study hypertension and vasodilation mechanisms [1, 2].

Unlike benign buffers, 2-PMDQ is a bioactive pharmaceutical intermediate . Improper disposal poses significant environmental risks, specifically the potential disruption of endocrine and cardiovascular systems in aquatic life if leached into water tables. This guide mandates a Zero-Discharge policy for sink drains and outlines the thermal destruction protocols required for complete deactivation.

Property Technical Specification
CAS Number 139047-55-5
Synonyms AT-112, 3-MPPI
Molecular Formula

Molecular Weight 361.45 g/mol
Pharmacology Competitive

-AR antagonist (

nM) [2]
Physical State Solid powder (White to off-white)
Solubility Soluble in DMSO, Ethanol; poorly soluble in water
Biological Rationale for Strict Disposal

To understand why rigorous disposal is necessary, one must understand the compound's mechanism. 2-PMDQ actively interrupts the G-protein coupled receptor (GPCR) signaling pathway.

Mechanistic Insight: Under normal physiological conditions, norepinephrine binds to


-adrenergic receptors, activating Phospholipase C (PLC) via the 

protein. This generates Inositol Trisphosphate (

), triggering intracellular calcium release and smooth muscle contraction (vasoconstriction). 2-PMDQ competitively blocks this receptor, preventing the cascade.

Releasing this compound into the environment can induce unintended vasodilation and hypotension in non-target organisms. Therefore, the disposal method must guarantee the cleavage of the imidazoquinazoline core structure.

G NE Norepinephrine Rec α1-Adrenergic Receptor NE->Rec Activates PMDQ 2-PMDQ (Inhibitor) PMDQ->Rec Blocks Gq Gq Protein Rec->Gq Signal Transduction PLC Phospholipase C Gq->PLC Ca Ca2+ Release (Vasoconstriction) PLC->Ca

Figure 1: Mechanism of Action. 2-PMDQ acts as a competitive antagonist at the receptor level, necessitating destruction methods that permanently break this binding capability.

Pre-Disposal Safety & Handling

Before initiating disposal, ensure the following Personal Protective Equipment (PPE) and engineering controls are in place. The primary hazard is inhalation of dust and dermal absorption of the bioactive solid.

Category Requirement Rationale
Respiratory N95 or P100 RespiratorPrevents inhalation of bioactive particulates during weighing/transfer.
Dermal Nitrile Gloves (Double gloving recommended)Prevents absorption; 2-PMDQ is an organic amine and may permeate skin.
Ocular Chemical Safety GogglesProtects against dust ingress and solvent splashes during cleanup.
Engineering Chemical Fume HoodAll open handling must occur under negative pressure to capture aerosols.
Step-by-Step Disposal Protocol

This protocol utilizes a segregation-incineration strategy . All waste streams containing 2-PMDQ are classified as RCRA Hazardous Waste (typically under "P" or "U" lists depending on local interpretation of bioactive amines, but treated as high-hazard organic for safety).

Workflow A: Solid Waste (Pure Compound & Spills)
  • Containment: Transfer any expired or excess solid 2-PMDQ into a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-PMDQ (Imidazoquinazoline derivative)"[1][2][3][4][5]

    • Hazard Check: "Toxic", "Irritant".

  • Debris: Place contaminated weigh boats, spatulas, and gloves into a clear polyethylene biohazard/chemical waste bag. Seal with tape.

  • Disposal Path: Route to High-Temperature Incineration .

    • Note: Do not autoclave. Autoclaving may not fully degrade the chemical structure and can aerosolize the compound.

Workflow B: Liquid Waste (Stock Solutions)
  • Solvent Identification: Identify the solvent (usually DMSO, Ethanol, or Methanol).

  • Segregation:

    • Non-Halogenated: If dissolved in Ethanol/DMSO/Methanol.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

  • Collection: Pour into the appropriate carboy.

  • Rinsing: Triple-rinse the original vial with the compatible solvent and add the rinsate to the waste carboy.

  • Disposal Path: Fuel Blending/Incineration . This ensures the solvent acts as fuel to destroy the solute (2-PMDQ) at temperatures exceeding 1000°C.

Workflow C: Decontamination of Surfaces
  • Solvent Selection: Use Ethanol (70%) or Methanol . Water is ineffective due to poor solubility.

  • Wipe Down: Spray the area and wipe with absorbent pads.

  • Disposal: Treat the used pads as Solid Chemical Waste (see Workflow A).

Disposal Start Start: 2-PMDQ Waste Type Determine Waste Type Start->Type Solid Solid / Powder Type->Solid Liquid Liquid Solution Type->Liquid Debris Contaminated Debris (Gloves, Wipes) Type->Debris Cont1 Container: Wide-mouth HDPE Solid->Cont1 Cont2 Container: Solvent Carboy (Segregate Halogenated vs Non-Halogenated) Liquid->Cont2 Cont3 Container: Chem-Waste Bag (Double Bagged) Debris->Cont3 Label Label: 'Hazardous Waste - Toxic' Cite CAS: 139047-55-5 Cont1->Label Cont2->Label Cont3->Label Destruction End Point: High-Temp Incineration (>1000°C) Label->Destruction

Figure 2: Decision Tree for 2-PMDQ Waste Streams. Note the convergence on incineration to ensure destruction of the pharmacophore.

Emergency Procedures
  • Spill (Solid): Do not dry sweep. Dampen with ethanol to prevent dust generation, then wipe up.

  • Spill (Liquid): Absorb with vermiculite or spill pads.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. 2-PMDQ is lipophilic; soap is essential to remove it from the skin barrier.

  • Eye Contact: Flush with water for 15 minutes. Seek medical attention immediately.

References
  • Chern, J. W., Tao, P. L., Yen, M. H., et al. (1993). Studies on quinazolines. 5. 2,3-dihydroimidazo[1,2-c]quinazoline derivatives: A novel class of potent and selective

    
    -adrenoceptor antagonists and antihypertensive agents.[6] Journal of Medicinal Chemistry, 36(15), 2196–2207.[6] [Link]
    
  • PubChem. (n.d.). Compound Summary: 2-PMDQ. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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